2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid, also known as HTA or thioglycolic acid (TGA), is a compound that is commonly used in various fields of research and industry1. The compound is a colorless liquid with a pungent odor and is soluble in water and ethanol1. Its primary use is as a precursor in the production of mercaptoacetic1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid. However, similar compounds have been synthesized using various methods23.Molecular Structure Analysis
The molecular structure analysis of 2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid is not directly available. However, similar compounds have been analyzed using techniques such as IR spectroscopy and NMR spectroscopy4.Chemical Reactions Analysis
The specific chemical reactions involving 2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid are not directly available. However, similar compounds have been involved in various chemical reactions3.Physical And Chemical Properties Analysis
2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid is a colorless liquid with a pungent odor and is soluble in water and ethanol1.Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The study of cis and trans isomers formation of N-substituted 4-aminothiolan-3-ol 1,1-dioxides highlights the chemical reactions and structural analysis of similar compounds, demonstrating the complexity of synthesizing specific isomers and their potential applications in chemical research (Bezmenova, Dul’nev, & Rybakova, 1980).
Bioconjugate Chemistry
- The synthesis of short polyoxyethylene-based heterobifunctional cross-linking reagents, including derivatives with thiol-reactive properties, showcases the compound's relevance in creating linkages for peptides and liposomes. This application is crucial for immunization strategies and highlights the compound's potential in biomedical research (Frisch, Boeckler, & Schuber, 1996).
Metabolite Identification
- Research identifying cis- and trans-4-hydroxycyclohexylacetic acid in addition to hawkinsin in a family with a postulated defect of 4-hydroxyphenylpyruvate dioxygenase provides an example of the compound's relevance in metabolic studies and genetic research. This highlights its use in understanding metabolic pathways and genetic disorders (Niederwieser, Wadman, & Danks, 1978).
Green Chemistry
- The environmentally friendly synthesis of potential analgesic and antipyretic compounds, exploring green chemistry pathways, demonstrates the compound's role in developing sustainable pharmaceutical synthesis methods. This approach emphasizes the importance of eco-friendly processes in chemical synthesis and drug development (Reddy, Reddy, & Dubey, 2014).
Safety And Hazards
The safety and hazards of 2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid are not directly available. However, it’s always important to handle chemicals with care and follow safety guidelines6.
Future Directions
The future directions of 2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid are not directly available. However, similar compounds have shown potential in various fields of research and industry57.
Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical expert.
properties
IUPAC Name |
2-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVZCHIOQLIKAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378198 |
Source
|
Record name | SBB015208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-acetic acid | |
CAS RN |
294669-00-4 |
Source
|
Record name | SBB015208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.